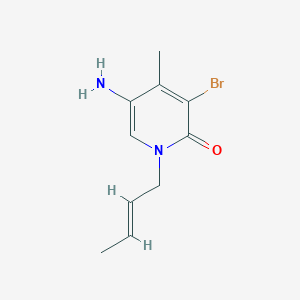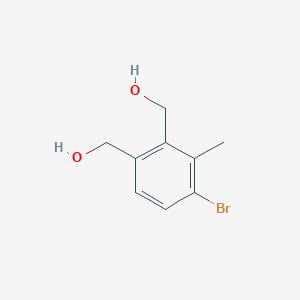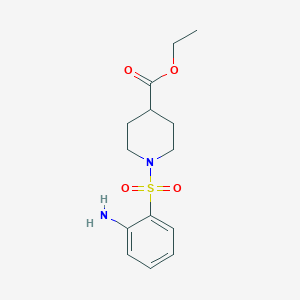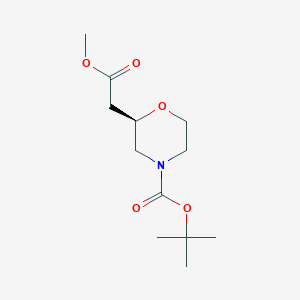
3-(Thiophen-3-ylmethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-3-ylmethoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a thiophene ring attached to the azetidine ring via a methoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Thiophen-3-ylmethoxy)azetidine, can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing a versatile route to these compounds .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions using readily available starting materials. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of these reactions, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiophen-3-ylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-3-ylmethoxy)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Thiophen-3-ylmethoxy)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and unique structure allow it to participate in specific chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness
3-(Thiophen-3-ylmethoxy)azetidine stands out due to its four-membered ring structure, which provides a balance between reactivity and stability. This unique combination makes it a valuable compound for various applications in chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
3-(thiophen-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NOS/c1-2-11-6-7(1)5-10-8-3-9-4-8/h1-2,6,8-9H,3-5H2 |
InChI-Schlüssel |
BBKDGPZQIWQZLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)







![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)



![5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid](/img/structure/B13084545.png)

